molecular formula C29H24N2O6S B11976455 methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11976455
M. Wt: 528.6 g/mol
InChI Key: NNXBFZFDHLTEMS-BUVRLJJBSA-N
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Description

METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(1-NAPHTHYLMETHYLENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(1-NAPHTHYLMETHYLENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the thiazolopyrimidine core: This is achieved through a cyclization reaction involving a thioamide and a suitable electrophile.

    Introduction of the naphthylmethylene group: This step involves a condensation reaction with a naphthaldehyde derivative.

    Acetylation and methoxylation: These functional groups are introduced through standard acetylation and methoxylation reactions using acetic anhydride and methanol, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(1-NAPHTHYLMETHYLENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be exploited for the development of new therapeutic agents.

    Industry: It could be used in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(1-NAPHTHYLMETHYLENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(1-NAPHTHYLMETHYLENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C29H24N2O6S

Molecular Weight

528.6 g/mol

IUPAC Name

methyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H24N2O6S/c1-16-25(28(34)36-4)26(20-12-13-22(37-17(2)32)23(14-20)35-3)31-27(33)24(38-29(31)30-16)15-19-10-7-9-18-8-5-6-11-21(18)19/h5-15,26H,1-4H3/b24-15+

InChI Key

NNXBFZFDHLTEMS-BUVRLJJBSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/SC2=N1)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=N1)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)OC

Origin of Product

United States

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